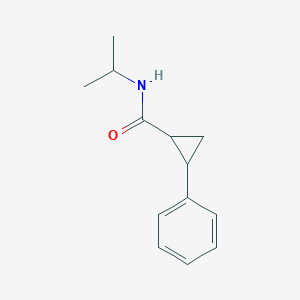
2-phenyl-N-(propan-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(propan-2-yl)cyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring attached to a phenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(propan-2-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with aniline derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(propan-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-phenyl-N-(propan-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-phenyl-N-(propan-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups and properties.
Cyclopropylfentanyl: A compound with a cyclopropane ring and phenyl group, but with different pharmacological properties
Uniqueness
2-phenyl-N-(propan-2-yl)cyclopropanecarboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopropane ring and isopropyl group contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H17NO/c1-9(2)14-13(15)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,14,15) |
InChI Key |
DDEQUIASKFRODF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10974989.png)
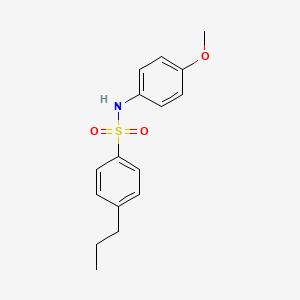
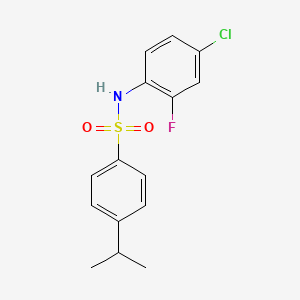
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975019.png)
![1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975029.png)
![4-tert-butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B10975035.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(1-phenylethyl)benzamide](/img/structure/B10975037.png)
![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10975045.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B10975056.png)
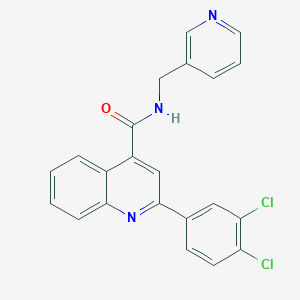
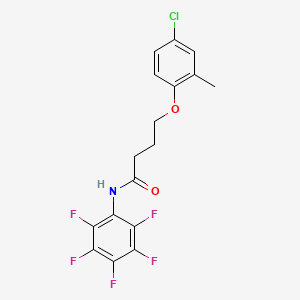
![1-(3-Chlorophenyl)-4-[(2-phenylcyclopropyl)carbonyl]piperazine](/img/structure/B10975072.png)
![N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10975078.png)
